Cas no 2361824-00-0 (1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide)
![1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide structure](https://www.kuujia.com/scimg/cas/2361824-00-0x500.png)
1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide Chemical and Physical Properties
Names and Identifiers
-
- Z2202282327
- EN300-26574703
- 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]acetamide
- 2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]pyrrolidin-3-yl}acetamide
- 2361824-00-0
- 1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide
-
- Inchi: 1S/C15H23N3O3/c1-2-14(20)17-7-4-12(5-8-17)15(21)18-6-3-11(10-18)9-13(16)19/h2,11-12H,1,3-10H2,(H2,16,19)
- InChI Key: UGHOWGSKSWRECE-UHFFFAOYSA-N
- SMILES: N1(C(C2CCN(C(=O)C=C)CC2)=O)CCC(CC(N)=O)C1
Computed Properties
- Exact Mass: 293.17394160g/mol
- Monoisotopic Mass: 293.17394160g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 441
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.7Ų
- XLogP3: -0.5
Experimental Properties
- Density: 1.193±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 612.1±48.0 °C(Predicted)
- pka: 16.47±0.40(Predicted)
1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26574703-0.05g |
2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]pyrrolidin-3-yl}acetamide |
2361824-00-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide Related Literature
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
Additional information on 1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide
Comprehensive Overview of 1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide (CAS No. 2361824-00-0)
In the rapidly evolving field of medicinal chemistry and drug discovery, 1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide (CAS No. 2361824-00-0) has emerged as a compound of significant interest. This molecule, characterized by its unique piperidinyl and pyrrolidineacetamide moieties, is being studied for its potential applications in targeting specific biological pathways. Researchers are particularly intrigued by its structural features, which include a reactive 1-Oxo-2-propen-1-yl group, making it a versatile candidate for further derivatization and optimization.
The compound's carbonyl linkage between the piperidinyl and pyrrolidineacetamide groups is a key area of focus. This structural motif is often associated with enhanced binding affinity to certain enzymatic targets, a topic frequently searched by professionals in the field. Recent trends in AI-driven drug design and computational chemistry have further amplified interest in such molecules, as they can be efficiently screened and optimized using advanced algorithms. The integration of machine learning in predicting the bioactivity of compounds like 2361824-00-0 is a hot topic in scientific forums and publications.
Another aspect driving curiosity around this compound is its potential role in addressing neurodegenerative diseases and inflammatory conditions. The pyrrolidineacetamide moiety, in particular, is known for its presence in several clinically relevant molecules, sparking discussions about its applicability in central nervous system (CNS) drug development. Online searches often highlight queries like "role of piperidine derivatives in CNS disorders" or "pyrrolidineacetamide-based therapeutics," reflecting the broader interest in this chemical space.
From a synthetic chemistry perspective, the compound's 1-Oxo-2-propen-1-yl group offers opportunities for click chemistry applications, a technique widely adopted in modern drug discovery for its efficiency and selectivity. This aligns with the growing demand for green chemistry and sustainable synthetic methods, a recurring theme in academic and industrial research. The ability to functionalize such compounds under mild conditions is a frequently searched topic, underscoring the relevance of 2361824-00-0 in contemporary chemical research.
In summary, 1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide represents a compelling case study at the intersection of medicinal chemistry, computational drug design, and sustainable synthesis. Its structural complexity and potential therapeutic applications make it a subject of ongoing investigation, resonating with the current emphasis on precision medicine and targeted therapies. As research progresses, this compound may well find its place in the next generation of biologically active molecules.
2361824-00-0 (1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide) Related Products
- 479091-01-5(2,4-Dibromo-3-(difluoromethoxy)benzamide)
- 338421-88-8(1-4-(2-Fluorophenyl)piperazino-3-(4-fluorophenyl)sulfanyl-2-propanol)
- 1806379-31-6(2-(Bromomethyl)-4-(trifluoromethyl)benzo[d]oxazole)
- 2171139-85-6((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid)
- 793727-65-8(1-(2-chloroquinolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]methanimine)
- 2034290-44-1(2-(2-methylphenoxy)-N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}acetamide)
- 1217437-39-2(N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether)
- 1361878-89-8(5-Chloro-3-(2,5-dichlorophenyl)-2-(difluoromethoxy)pyridine)
- 1780757-95-0(4-(3-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione)
- 87-69-4(L(+)-Tartaric acid)




